4-[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-N-hydroxy-N-methylbutanamide
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Overview
Description
4-[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-N-hydroxy-N-methylbutanamide is an organic compound that belongs to the class of phenylimidazoles. These compounds are characterized by the presence of a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of 4-[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-N-hydroxy-N-methylbutanamide involves several steps. One common method includes the use of Suzuki-Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation . The reaction typically involves the use of boron reagents and palladium catalysts under mild conditions . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
4-[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-N-hydroxy-N-methylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used in the study of enzyme inhibition and protein interactions . Additionally, it is used in the development of materials for perovskite solar cells due to its hole-transporting properties .
Mechanism of Action
The mechanism of action of 4-[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-N-hydroxy-N-methylbutanamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites . This interaction can lead to changes in the enzyme’s activity and affect various biological pathways. The compound’s ability to act as a hole-transporting material in solar cells is due to its high hole mobility and stability .
Comparison with Similar Compounds
4-[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-N-hydroxy-N-methylbutanamide can be compared with other similar compounds, such as 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole . While both compounds share similar structural features, they may differ in their specific applications and properties. For example, 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole is used in drug development and has different pharmacological properties . Other similar compounds include diketopyrrolopyrrole or benzodithiophene-arylamine derivatives, which are also used as hole-transporting materials in solar cells .
Properties
Molecular Formula |
C23H25NO4S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-N-hydroxy-N-methylbutanamide |
InChI |
InChI=1S/C23H25NO4S/c1-24(26)22(25)6-4-5-20-15-21(16-7-11-18(27-2)12-8-16)23(29-20)17-9-13-19(28-3)14-10-17/h7-15,26H,4-6H2,1-3H3 |
InChI Key |
UTEGITLOZFTZDB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CCCC1=CC(=C(S1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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